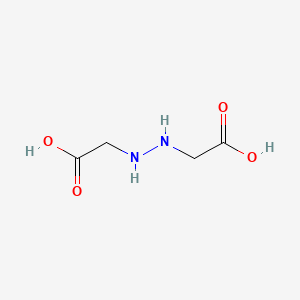![molecular formula C14H12F3NO B3034954 2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde CAS No. 256529-25-6](/img/structure/B3034954.png)
2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde
Descripción general
Descripción
The compound "2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrrole-3-carbaldehyde" is a derivative of pyrrole, which is a five-membered aromatic heterocycle with a nitrogen atom. The structure of this compound suggests that it has potential applications in various fields, including medicinal chemistry and material science, due to the presence of the trifluoromethyl group and the aldehyde functional group.
Synthesis Analysis
The synthesis of pyrrole derivatives, such as 3,4-disubstituted pyrrole-2,5-dicarbaldehydes, can be achieved through a one-step synthesis involving the condensation of β-substituted pyrrole-2-carboxylic acids with triethyl orthoformate in trifluoroacetic acid, yielding the title compounds in good yield . This method could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
While the specific molecular structure of "this compound" is not directly discussed in the provided papers, related compounds have been studied. For instance, the crystal and molecular structure of dimethylindium-pyridine-2-carbaldehyde oximate shows a complex arrangement of fused rings and coordination through nitrogen and oxygen atoms . This information can be useful in predicting the molecular geometry and potential coordination chemistry of the compound of interest.
Chemical Reactions Analysis
The reactivity of pyrrole derivatives can be inferred from reactions involving pyridine-2-carbaldehyde oxime with organo-derivatives of Group III elements, leading to the formation of oximates with fused-ring structures . These reactions demonstrate the potential for pyrrole derivatives to engage in complex chemical transformations, which could be relevant for the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrole derivatives can vary widely. For example, the crystal and molecular structures of six derivatives of 2,4-dimethylpyrrole reveal different hydrogen-bonding patterns and molecular conformations . Additionally, a combined experimental and theoretical study on a pyrrole-2-carboxylate derivative provides insights into its synthesis, molecular structure, spectroscopic properties, and the nature of various intra- and intermolecular interactions . These studies suggest that "this compound" may exhibit unique physical and chemical properties, including hydrogen bonding and electronic characteristics, which could be explored further.
Aplicaciones Científicas De Investigación
1. Chromatographic Separation and Study of Enantiomers
Research has demonstrated the utility of certain N-aryl-2,5-dimethylpyrrole-3-carbaldehydes in the chromatographic separation of enantiomers and the study of barriers to racemization. Specifically, the ability to separate the enantiomers of these compounds through liquid chromatography and to determine barriers to partial rotation about C–N bonds has been of significant interest (Vorkapić-Furač et al., 1989).
2. Synthesis and Characterization of Derivatives
Various studies have focused on the synthesis and characterization of trifluoromethyl-substituted pyrazolo[4,3-c]pyridines, including their NMR spectroscopic investigations. These compounds are synthesized using a sequential or multicomponent reaction approach, expanding the scope of trifluoromethyl-substituted organic compounds (Palka et al., 2014).
3. Computational Studies on Pyrrole Derivatives
Computational studies have been conducted on various pyrrole derivatives, including ethyl 4-(3-Furan-2yl-acryloyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate. These studies utilize spectroscopic analyses and quantum chemical calculations to predict interaction sites, binding energy, and the existence of resonance-assisted hydrogen bonds (Singh et al., 2014).
4. Non-Linear Optical (NLO) Material Applications
The investigation of pyrrole-containing chalcone derivatives has revealed their potential as non-linear optical materials. These derivatives show promising properties for the formation of new heterocyclic compounds and exhibit significant first hyperpolarizability, indicating their suitability for NLO applications (Singh et al., 2014).
5. Knoevenagel Condensations and Microwave Irradiation Effects
Studies on Knoevenagel condensations involving 5-[3-(trifluoromethyl)phenyl]furan-2-carbaldehyde have explored the effects of microwave irradiation on these reactions, leading to the formation of various derivatives like furo[3,2-b]pyrrole and furo[3,2-c]pyridine. This research contributes to the understanding of reaction mechanisms and the synthesis of novel compounds (Gajdoš et al., 2006).
6. Synthesis of Novel Pyrazole Carbaldehydes
The synthesis of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes using the Vilsmeier-Haack reagent illustrates the diverse synthetic applications of trifluoromethyl-substituted pyrroles. The structural confirmation of these compounds through NMR and X-ray crystallography highlights their potential in various chemical applications (Hu et al., 2010).
Mecanismo De Acción
Target of Action
Compounds with a trifluoromethyl group have been found to exhibit improved drug potency towards enzymes like reverse transcriptase .
Mode of Action
The trifluoromethyl group in similar compounds has been reported to enhance drug potency by lowering the pka of the cyclic carbamate, facilitating a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Reactions at the benzylic position, such as free radical bromination, nucleophilic substitution, and oxidation, are common for compounds with similar structures .
Propiedades
IUPAC Name |
2,5-dimethyl-1-[4-(trifluoromethyl)phenyl]pyrrole-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F3NO/c1-9-7-11(8-19)10(2)18(9)13-5-3-12(4-6-13)14(15,16)17/h3-8H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMOTVDVAVQQDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C2=CC=C(C=C2)C(F)(F)F)C)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



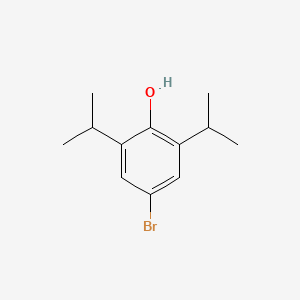
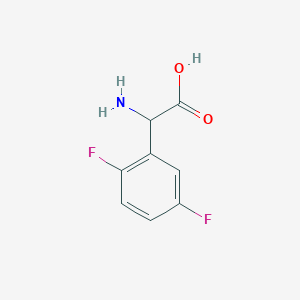
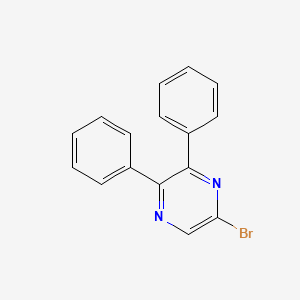

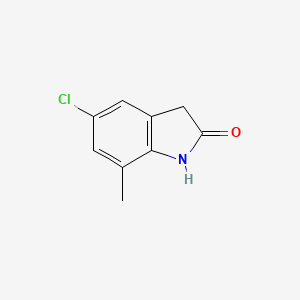
![4-[(4-Chlorophenyl)sulfanyl][1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B3034882.png)
![7,8,9-Trimethoxy-10H-1,3-dioxolo[4,5-b]xanthen-10-one](/img/structure/B3034883.png)
![3-Chloro-2-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]pyrazol-4-yl]-5-(trifluoromethyl)pyridine](/img/structure/B3034886.png)
![1-[(4-chlorophenyl)methyl]-N'-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-6-oxopyridine-3-carbohydrazide](/img/structure/B3034888.png)
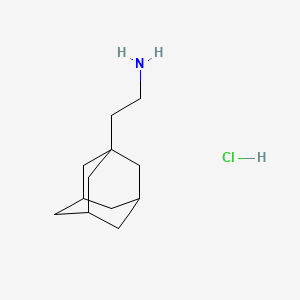
![5,5-Dimethyl-3-[(4-nitrophenyl)amino]cyclohex-2-en-1-one](/img/structure/B3034890.png)


